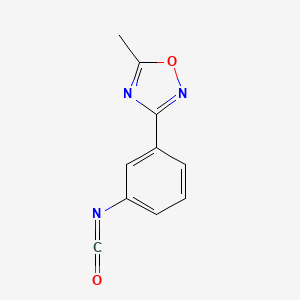

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Descripción general

Descripción

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is a chemical compound known for its unique structure and reactivity It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

3-amino-5-methyl-1,2,4-oxadiazole+Phosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.

Hydrolysis: The isocyanate group is susceptible to hydrolysis in the presence of water, leading to the formation of amines and carbon dioxide.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

- Tris(3-isocyanatophenyl)methane

- 1-(3-Isocyanatophenyl)ethanone

Uniqueness

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties compared to other isocyanate-containing compounds. This uniqueness makes it valuable for specific applications where the properties of the oxadiazole ring are advantageous, such as in the development of materials with high thermal stability and in the design of bioactive molecules with specific reactivity profiles.

Actividad Biológica

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocycles known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The compound is characterized by the following chemical structure:

Key Properties:

- Molecular Weight: 200.20 g/mol

- Melting Point: Not specified in available literature

- Solubility: Soluble in organic solvents

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific compound this compound has been studied for its potential antibacterial and anticancer properties.

Antibacterial Activity

A study evaluating various oxadiazole derivatives highlighted the antibacterial potential of compounds within this class. Although specific data for this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

| Compound Name | Gram-positive Activity (MIC μg/mL) | Gram-negative Activity (MIC μg/mL) |

|---|---|---|

| Gentamicin | 2 | 1 |

| Oxadiazole A | 8 | 4 |

| Oxadiazole B | 16 | 8 |

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MCF-7 | 15.63 | Apoptosis induction |

| Compound Y | A549 | 12.34 | Cell cycle arrest |

| Compound Z | HepG2 | 10.50 | Caspase activation |

The biological activity of oxadiazoles is attributed to several mechanisms:

- Inhibition of DNA Synthesis: Some oxadiazoles interfere with DNA replication and transcription.

- Induction of Apoptosis: Compounds can activate caspases leading to programmed cell death.

- Antimicrobial Action: They disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their antibacterial and anticancer activities. The study reported that modifications to the oxadiazole ring significantly influenced biological activity.

Example Study Findings:

- Synthesis Methodology: Compounds were synthesized using standard organic reactions involving isocyanates and phenolic substrates.

- Biological Evaluation: The synthesized compounds were tested against various bacterial strains and cancer cell lines using standard protocols (e.g., MIC determination).

Propiedades

IUPAC Name |

3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-7-12-10(13-15-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQISPPNPKPCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406896 | |

| Record name | 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-69-9 | |

| Record name | 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.